6-(Trifluoromethyl)isoquinolin-4-ol
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Overview
Description
6-(Trifluoromethyl)isoquinolin-4-ol is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)isoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of an aldimine intermediate derived from an α-trifluoromethylstyrene bearing an o-formyl group. This method provides a convenient route to the desired compound under mild conditions .
Another method involves the use of trifunctional aromatic ketones, such as methyl-2-(2-bromoacetyl)-benzoate, which react with primary amines to form the isoquinoline structure . This reaction can be carried out at room temperature and does not require a catalyst, making it an atom-economical and environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)isoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or copper to facilitate the exchange of functional groups .
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)isoquinoline
- 4-(Difluoromethyl)isoquinoline
- 4-Isoquinolinol
Uniqueness
Compared to similar compounds, 6-(Trifluoromethyl)isoquinolin-4-ol exhibits unique properties due to the presence of the trifluoromethyl group at the 6-position. This structural modification enhances its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-4-14-5-9(15)8(6)3-7/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFKSFHENYYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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